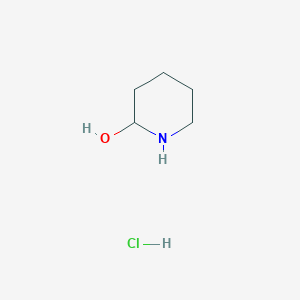

Piperidin-2-ol hydrochloride

Description

Significance of Piperidine (B6355638) Scaffolds in Modern Organic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals. longdom.orgnih.govatamanchemicals.com This prevalence is attributed to the piperidine scaffold's ability to confer desirable physicochemical and pharmacological properties to molecules. longdom.orgijnrd.org In medicinal chemistry, piperidine-containing compounds are integral to the design of a wide range of therapeutic agents, with applications as antipsychotics, analgesics, and antihistamines, among others. researchgate.net More than 70 commercially available drugs feature the piperidine scaffold, highlighting its importance in the pharmaceutical industry. researchgate.net

The versatility of the piperidine ring allows for extensive functionalization, enabling chemists to fine-tune the biological activity and pharmacokinetic profiles of drug candidates. longdom.orgnih.gov The development of efficient and cost-effective methods for synthesizing substituted piperidines is a continuous focus of modern organic chemistry. nih.gov

Architectural Importance of Hydroxylated Piperidines as Key Synthetic Intermediates

Hydroxylated piperidines, such as piperidin-2-ol, are particularly valuable as synthetic intermediates. The hydroxyl group provides a reactive handle for further chemical transformations, allowing for the construction of more complex molecular architectures. chemistryviews.orgsapub.org These hydroxylated derivatives serve as crucial building blocks in the synthesis of various biologically active compounds, including alkaloids. sapub.org

The regioselective introduction of a hydroxyl group onto the piperidine ring is a key challenge and an area of active research. acs.org Biocatalytic methods, using enzymes to perform specific hydroxylations, have emerged as a powerful tool for producing these valuable intermediates with high selectivity. chemistryviews.orgacs.org The resulting hydroxylated piperidines can then be used in a variety of subsequent reactions to build diverse molecular scaffolds. chemistryviews.org For instance, they are utilized in the synthesis of complex, three-dimensional molecules that can better interact with biological targets. chemistryviews.org

Inherent Chirality and Stereochemical Implications of Piperidin-2-ol Hydrochloride

The presence of a stereocenter at the 2-position of the piperidine ring in piperidin-2-ol means that the compound is chiral and can exist as a pair of enantiomers. This chirality is a critical consideration in its application, particularly in pharmaceutical synthesis, as different enantiomers of a drug can have vastly different biological activities and metabolic profiles. researchgate.netmdpi.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperidin-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c7-5-3-1-2-4-6-5;/h5-7H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEZPFKPQHOPLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Piperidin 2 Ol Hydrochloride and Its Derivatives

Strategies for Piperidine (B6355638) Ring Construction Relevant to Piperidin-2-ol Hydrochloride Frameworks

The construction of the piperidin-2-ol core can be approached through various synthetic strategies. These methods primarily involve the formation of the saturated heterocyclic ring, which can then be further functionalized or is already appropriately substituted to yield the desired 2-hydroxy functionality.

Catalytic Hydrogenation and Reductive Approaches

Catalytic hydrogenation of pyridine-based precursors is a powerful and widely employed method for the synthesis of piperidines. This approach offers a direct route to the saturated ring system and can be tailored to achieve specific stereochemical outcomes.

The hydrogenation of pyridine (B92270) and its derivatives to the corresponding piperidines is a well-established transformation. This process typically involves the use of a metal catalyst and a hydrogen source to reduce the aromatic pyridine ring. For the synthesis of piperidin-2-ol, the hydrogenation of 2-pyridone (the tautomer of 2-hydroxypyridine) is a key strategy.

Various catalysts have been shown to be effective for the hydrogenation of substituted pyridines, including platinum oxide (PtO₂), rhodium on carbon, and palladium on carbon. The choice of catalyst and reaction conditions, such as solvent, temperature, and hydrogen pressure, can significantly influence the efficiency and selectivity of the reaction. For instance, the hydrogenation of substituted pyridines using a mild PtO₂ catalyst in glacial acetic acid under hydrogen pressure has been reported to yield piperidine derivatives.

| Catalyst | Substrate | Pressure (bar) | Temperature | Solvent | Product | Ref. |

| PtO₂ | Substituted Pyridines | 50-70 | Room Temp | Glacial Acetic Acid | Piperidine Derivatives | asianpubs.org |

| Rh₂O₃ | Functionalized Pyridines | 5 | 40°C | TFE | Piperidine Derivatives | liverpool.ac.uk |

Table 1: Examples of Catalytic Hydrogenation of Pyridine Derivatives

It is important to note that the direct hydrogenation of 2-hydroxypyridine (B17775) can be challenging due to its tautomerization to 2-pyridone. The amide functionality of 2-pyridone is less readily reduced than a simple enamine.

To achieve enantiomerically enriched piperidine derivatives, asymmetric hydrogenation of pyridinium (B92312) salts has emerged as a powerful technique. This method involves the quaternization of the pyridine nitrogen, which activates the ring towards reduction and allows for the use of chiral catalysts to induce stereoselectivity.

Iridium- and rhodium-based catalysts bearing chiral phosphine (B1218219) ligands are commonly employed for this purpose. The asymmetric hydrogenation of N-alkyl-2-substituted pyridinium salts can provide access to chiral 2-substituted piperidines with high levels of enantioselectivity. For instance, iridium-catalyzed asymmetric hydrogenation of N-benzyl-2-phenylpyridinium bromide has been shown to produce the corresponding piperidine derivative in high yield and enantiomeric excess. dicp.ac.cn

A rhodium-catalyzed reductive transamination of pyridinium salts in the presence of a chiral primary amine offers another innovative approach to chiral piperidines. This method circumvents the need for a chiral catalyst and allows for the synthesis of a variety of functionalized piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Ref. |

| [Ir(cod)Cl]₂ / (R)-SynPhos | N-benzyl-2-phenylpyridinium bromide | (S)-N-benzyl-2-phenylpiperidine | 92% | dicp.ac.cn |

| [RhCp*Cl₂]₂ / Chiral Amine | N-benzylpyridinium salt | Chiral Piperidine | High | dicp.ac.cn |

Table 2: Asymmetric Hydrogenation of Pyridinium Salts

This strategy is particularly relevant for the synthesis of chiral piperidin-2-ol derivatives, where the stereocenter at the C2 position is crucial.

The stereoselective reduction of a carbonyl group at the C2 position of a piperidine ring (a 2-piperidinone or δ-valerolactam) is a direct and effective method for the synthesis of piperidin-2-ols. The stereochemical outcome of this reduction can be controlled by the choice of reducing agent and the directing influence of existing stereocenters on the piperidine ring.

While specific examples for the stereoselective reduction of unsubstituted 2-piperidinone to piperidin-2-ol are not extensively detailed in the provided search results, the principles of stereoselective ketone reduction are well-established. Bulky reducing agents tend to attack from the less hindered face of the carbonyl, and substrate control, where existing stereocenters dictate the facial selectivity of the reduction, can be a powerful tool for achieving high diastereoselectivity.

For more complex systems, such as the synthesis of 2,6-disubstituted piperidines, the stereoselective reduction of an intermediate imine, formed after the cyclization of a 6-oxoamino acid derivative, has been reported. whiterose.ac.uk This highlights the potential for controlling the stereochemistry at multiple centers within the piperidine ring through reductive strategies.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions provide a powerful means of constructing the piperidine ring from acyclic precursors. These methods often offer a high degree of control over the substitution pattern and stereochemistry of the final product.

Cycloaddition reactions, particularly the Diels-Alder reaction, are fundamental tools in organic synthesis for the construction of six-membered rings. libretexts.orglibretexts.orgwikipedia.org The hetero-Diels-Alder reaction, where one or more atoms in the diene or dienophile is a heteroatom, can be adapted for the synthesis of piperidine derivatives.

An intramolecular Diels-Alder reaction of an appropriately substituted diene tethered to a dienophile containing a nitrogen atom can lead to the formation of a bicyclic intermediate that, upon further transformation, can yield a piperidine ring. While direct examples leading to a piperidin-2-ol framework are not explicitly detailed in the search results, the versatility of this methodology suggests its potential. For instance, an intramolecular nitrone dipolar cycloaddition has been utilized in the synthesis of polyhydroxylated piperidines and indolizidines. iupac.org

Furthermore, photochemical [2+2] intramolecular cycloaddition of dienes has been used to obtain bicyclic piperidinones, which can be subsequently reduced to the corresponding piperidines. nih.gov This two-step process allows for the construction of the piperidine ring with subsequent introduction of the hydroxyl group at the 2-position.

The key to applying these methods for the synthesis of this compound lies in the strategic placement of functional groups on the acyclic precursor that will ultimately form the piperidine ring and incorporate the hydroxyl group at the desired position.

Radical Cyclization Pathways

Radical cyclization reactions provide a powerful method for the formation of C-C bonds and the construction of cyclic systems, including the piperidine nucleus. rsc.org These reactions typically proceed under mild conditions and show a high tolerance for various functional groups. The general strategy involves the generation of a radical species which then undergoes an intramolecular addition to an unsaturated moiety, such as an alkene or alkyne, to form the heterocyclic ring.

A notable approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters to generate 2,4,5-trisubstituted piperidines. nih.gov In these pathways, the stereochemical outcome is influenced by the nature of the radical stabilizing group. For instance, cyclization of radicals stabilized by vinyl or phenyl groups often results in the formation of two of the four possible diastereoisomers. nih.gov A significant enhancement in diastereoselectivity has been observed when using tris(trimethylsilyl)silane (B43935) as the radical mediator instead of the more traditional tributyltin hydride. nih.gov This improvement is attributed to a cascade process involving the selective rearrangement of the minor stereoisomer. nih.gov

Another strategy utilizes the cyclization of 1,6-enynes, initiated by a radical process, to yield polysubstituted alkylidene piperidines. nih.gov This complex radical cascade can involve successive cyclizations and ring-cleavage steps to form the final six-membered ring with predictable cis-selectivity. nih.gov Similarly, α-aminoalkyl radicals can be cyclized onto unactivated double bonds to prepare polysubstituted piperidines. rsc.org

Table 1: Selected Examples of Radical Cyclization for Piperidine Synthesis

| Radical Precursor | Mediator/Initiator | Key Features | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|

| 7-substituted-6-aza-8-bromooct-2-enoates | Tributyltin hydride | Affords trans piperidines | 3:1 to 6:1 nih.gov |

| 7-substituted-6-aza-8-bromooct-2-enoates | Tris(trimethylsilyl)silane | Significant enhancement in diastereoselectivity | Up to 99:1 nih.gov |

| Stabilized radicals | α,β-unsaturated esters | 6-exo cyclization | 3:2 to 40:1 nih.gov |

Reductive Hydroamination Cascades

Reductive hydroamination cascades have emerged as an efficient route for piperidine synthesis, particularly from linear substrates containing both an amine and an alkyne. This methodology often involves an intramolecular 6-endo-dig cyclization. nih.govmdpi.com The reaction is typically mediated by an acid, which activates the alkyne for nucleophilic attack by the tethered amine, leading to the formation of an enamine intermediate. nih.gov This enamine can then isomerize to a more stable iminium ion, which is subsequently reduced in situ to yield the piperidine ring. nih.govmdpi.com

This cascade process is highly valuable as it constructs the heterocyclic ring and establishes stereocenters in a single, atom-economical step. The stereoselectivity of the reduction step is crucial in determining the final configuration of the substituted piperidine. The choice of starting material, including the substituents on the alkyne and the amine, can influence the reaction's success and stereochemical outcome. nih.gov

Multicomponent and Annulation Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms from the starting materials, are highly efficient for generating molecular complexity. nih.gov Annulation reactions, which involve the formation of a ring onto a pre-existing structure, are similarly powerful. These strategies are widely applied in the synthesis of highly functionalized piperidines. tandfonline.com

Reductive amination is a cornerstone of amine synthesis and has been effectively adapted for the construction of the piperidine ring. A particularly powerful variant is the double reductive amination of dicarbonyl compounds, such as dialdehydes or ketoaldehydes. chim.itresearchgate.net This approach represents a direct and versatile method for accessing the piperidine skeleton. chim.it The process involves the condensation of a primary amine or ammonia (B1221849) with a 1,5- or 1,6-dicarbonyl substrate, followed by a double intramolecular reductive amination to form the heterocyclic ring. chim.itresearchgate.net

The use of carbohydrate-derived dicarbonyl compounds allows for the synthesis of polyhydroxylated piperidines with defined absolute stereochemistry. chim.it Various reducing agents can be employed, including sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride, or catalytic hydrogenation. researchgate.netyoutube.com Borane-pyridine complex has also been shown to be an effective reagent for the reductive amination of existing piperidines with aldehydes, offering a non-cyanide alternative. tandfonline.com A rhodium-catalyzed reductive transamination of pyridinium salts provides another innovative route, where an exogenous amine displaces the original nitrogen atom of the pyridine ring to form N-aryl piperidines under transfer hydrogenation conditions. nih.govacs.org

Table 2: Reductive Amination Strategies for Piperidine Synthesis

| Substrate(s) | Nitrogen Source | Reducing Agent / Catalyst | Key Features |

|---|---|---|---|

| Dicarbonyl compounds | Primary amine / Ammonia | NaBH3CN, H2/Catalyst | Direct access to piperidine skeleton; suitable for polyhydroxylated derivatives chim.it |

| Pyridinium salts, Water | Exogenous (hetero)aryl amine | Rhodium catalyst, HCOOH | Reductive transamination to form N-aryl piperidines nih.govacs.org |

| Piperidines, Aldehydes | - | Borane-pyridine complex | One-pot N-alkylation of piperidines tandfonline.com |

Cycloaddition reactions offer a convergent and stereocontrolled pathway to six-membered heterocycles like piperidines. thieme-connect.com

[3+3] Cycloaddition: This strategy involves the combination of two three-atom synthons. A notable example is the reaction between activated aziridines and palladium-trimethylenemethane (Pd-TMM) complexes. nih.gov This formal [3+3] cycloaddition is highly effective for synthesizing functionalized piperidines. A key advantage of this method is its enantiospecificity; readily available enantiomerically pure aziridines can be converted into enantiomerically pure piperidines in good yields. thieme-connect.comnih.gov The success of the reaction is highly dependent on the N-substituent of the aziridine, with sulfonyl groups like 4-toluenesulfonyl (Ts) and 4-methoxybenzenesulfonyl (PMBS) proving most effective. thieme-connect.comnih.gov

[4+2] Cycloaddition: Analogous to the Diels-Alder reaction, aza-[4+2] cycloadditions are a powerful tool for piperidine synthesis. These reactions typically involve the combination of a four-atom component (e.g., a 1-azadiene) and a two-atom component (an alkene or alkyne). thieme-connect.com An alternative approach utilizes the Lewis acid-catalyzed reaction of donor-acceptor (D-A) cyclobutanes with imines. rsc.org For instance, Scandium(III) triflate (Sc(OTf)3) has been shown to catalyze the [4+2] cycloaddition of D-A cyclobutanes with iminooxindoles, providing access to complex spiro[piperidine-3,2′-oxindoles] with excellent stereoselectivity. rsc.org

Table 3: Comparison of Cycloaddition Strategies for Piperidine Synthesis

| Cycloaddition Type | Key Reactants | Catalyst / Conditions | Key Features |

|---|---|---|---|

| [3+3] | Activated Aziridines, Pd-TMM complex | Palladium catalyst | Enantiospecific synthesis from chiral aziridines thieme-connect.comnih.gov |

| [4+2] | Donor-Acceptor Cyclobutanes, Imines | Yb(OTf)3, Sc(OTf)3 | Access to highly substituted and spiro-piperidines rsc.org |

The Mannich reaction is a classic carbon-carbon bond-forming reaction that condenses an amine (often as a preformed imine or iminium ion), a non-enolizable aldehyde or ketone, and a compound with an acidic proton (enolizable carbonyl compound). This three-component reaction is highly effective for building the piperidine framework. ru.nl

Inspired by the biosynthesis of piperidine alkaloids, stereoselective, three-component vinylogous Mannich-type reactions (VMR) have been developed. rsc.orgrsc.org In this approach, a functionalized dienolate, such as a 1,3-bis-silylenol ether, reacts with an aldehyde and an amine source. The initial adduct undergoes a subsequent intramolecular cyclization to yield a dihydropyridinone, which serves as a versatile precursor to a wide array of multi-substituted chiral piperidines. rsc.orgrsc.org The stereoselectivity of the Mannich reaction can be controlled through various methods, including the use of chiral auxiliaries, where a chiral group attached to the amine or enolate component directs the stereochemical outcome of the reaction. ru.nl Intramolecular Mannich reactions, where the amine and the enolizable component are part of the same molecule, are also a powerful strategy for constructing polysubstituted piperidines, as demonstrated in the synthesis of various dendrobate alkaloids. researchgate.net

Other Cyclization Methods

Beyond the aforementioned strategies, a variety of other cyclization methods are employed for piperidine synthesis.

Aza-Prins Cyclization: This reaction involves the cyclization of N-tosyl homoallylamines with carbonyl compounds, catalyzed by a Lewis acid like aluminum chloride (AlCl3), to produce 2,4-disubstituted piperidines. The reaction proceeds with satisfactory diastereoselectivity, typically favoring the trans isomer. organic-chemistry.org

Metal-Catalyzed Cyclization of Amino Alkenes: Transition metals, particularly gold and palladium, can catalyze the intramolecular amination of unactivated alkenes. nih.gov For example, a gold(I) complex can catalyze the oxidative amination of alkenes, leading to substituted piperidines through the difunctionalization of the double bond. nih.gov

Ring-Closing Metathesis (RCM): While not detailed in the provided sources, RCM is a powerful and widely used method for forming cyclic alkenes, including piperidine precursors, from acyclic diene substrates using ruthenium or molybdenum catalysts.

Intramolecular C-H Amination: Copper-catalyzed radical cyclization via 1,6-hydrogen atom transfer (HAT) allows for the direct conversion of C-H bonds into C-N bonds to form the piperidine ring. mdpi.com

These diverse methods underscore the versatility and importance of the piperidine scaffold in synthetic chemistry, providing a rich toolbox for the construction of complex and functionally diverse molecules like this compound.

Electrophilic Cyclization

Electrophilic cyclization represents a powerful and direct approach to the synthesis of the piperidine ring. This strategy generally involves the intramolecular attack of a nucleophile onto an electrophilically activated species. In the context of Piperidin-2-ol synthesis, this typically involves the cyclization of a linear amino alcohol precursor.

The key starting material for such a synthesis is a 5-amino-1-pentanol (B144490) derivative. The amino group, a nucleophile, attacks an electrophilic carbon, leading to the formation of the six-membered ring. The hydroxyl group at the 2-position of the resulting piperidine can be either present in the starting material or formed during the cyclization/workup process. One common method involves the activation of a double bond or another functional group within the amino alcohol backbone by an electrophilic reagent. For instance, the treatment of an unsaturated amino alcohol with an electrophile can trigger a cascade of bond formations resulting in the desired heterocyclic product.

A classic example of a related transformation is the acid-catalyzed cyclization of amino alcohols. While not strictly an electrophilic addition to a carbon-carbon multiple bond, the protonation of the hydroxyl group can facilitate its departure as water, generating a carbocation that is then trapped intramolecularly by the amino group. The stereochemical outcome of these reactions can often be controlled by the geometry of the starting material and the reaction conditions.

Table 1: Illustrative Examples of Electrophilic Cyclization for Piperidine Synthesis

| Starting Material | Reagent/Catalyst | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| N-protected 5-aminoalkene | I2, NaHCO3 | 2-(iodomethyl)piperidine | 75 | - | |

| N-tosyl-5-amino-1-pentene | Phenylselenyl chloride | N-tosyl-2-(phenylselanylmethyl)piperidine | 80 | - | |

| 5-Amino-1-pentanol | Zeolite ZSM-5 | Piperidine | High | - |

Intramolecular Silyl-Prins Reaction

The Prins reaction and its variants have emerged as powerful tools for the construction of heterocyclic systems. The intramolecular silyl-Prins reaction is a particularly effective method for the stereoselective synthesis of substituted piperidines. This reaction involves the cyclization of an aldehyde or ketone with an allylic silane, initiated by a Lewis acid.

For the synthesis of a Piperidin-2-ol scaffold, a suitable precursor would be an N-protected amino aldehyde containing a tethered allylsilane moiety. The Lewis acid activates the aldehyde, which is then attacked by the nucleophilic double bond of the allylsilane. The resulting cationic intermediate is stabilized by the β-silicon effect, which directs the stereochemical outcome of the reaction. The subsequent desilylation and workup would yield the desired 2-hydroxypiperidine derivative. The stereoselectivity of the silyl-Prins cyclization is often high, controlled by the formation of a thermodynamically favored chair-like transition state.

Table 2: Diastereoselective Intramolecular Silyl-Prins Cyclization Examples

| Substrate | Lewis Acid | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| N-Tosyl-4-(allyldimethylsilyl)butanal | SnCl4 | trans-2-methyl-3-(dimethylsilyl)piperidine | 78 | >95:5 | |

| N-Benzyl-4-(allyldimethylsilyl)butanal | TiCl4 | trans-1-benzyl-2-methyl-3-(dimethylsilyl)piperidine | 85 | >95:5 |

Aza-Michael Reaction

The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental carbon-nitrogen bond-forming reaction that can be applied to the synthesis of piperidine rings. For the preparation of a Piperidin-2-ol precursor, such as a 2-piperidone (B129406), an intramolecular aza-Michael reaction is a common strategy. This involves a linear substrate containing both an amine nucleophile and a Michael acceptor.

The reaction is typically catalyzed by a base, which deprotonates the amine to increase its nucleophilicity, or by an acid, which activates the Michael acceptor. The subsequent cyclization proceeds via a 6-endo-trig pathway to form the piperidone ring. The resulting 2-piperidone can then be reduced to afford Piperidin-2-ol. The stereochemical outcome of the intramolecular aza-Michael reaction can be influenced by the substrate's inherent chirality or by the use of chiral catalysts.

Organocatalysis has emerged as a powerful tool for enantioselective aza-Michael reactions, providing access to chiral piperidine derivatives with high enantiomeric excess.

Table 3: Examples of Intramolecular Aza-Michael Reactions for Piperidone Synthesis

| Substrate | Catalyst/Conditions | Product | Yield (%) | Enantiomeric Excess (ee) | Reference |

| N-protected δ-amino-α,β-unsaturated ester | DBU | Substituted 2-piperidone | 90 | - | |

| N-Cbz-aminoenone | Cinchona alkaloid derivative | Chiral 2-substituted piperidone | 85 | 92% | |

| N-Tosylamino-α,β-unsaturated ketone | Chiral Phosphoric Acid | Chiral 2,3-disubstituted piperidone | 87 | 97% |

Note: This table showcases examples of intramolecular aza-Michael reactions for the synthesis of piperidone precursors to illustrate the scope and stereoselectivity of the method.

Enantioselective Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure this compound is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. Several strategies have been developed to achieve this, including chiral pool approaches, the use of chiral auxiliaries, and asymmetric catalysis.

Chiral Pool Approaches

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. These compounds can serve as versatile starting materials for the synthesis of complex chiral molecules, including enantiopure Piperidin-2-ol.

L-lysine, a naturally occurring amino acid, is an ideal chiral pool starting material for the synthesis of (R)-Piperidin-2-ol. The stereocenter at the α-carbon of lysine (B10760008) can be retained throughout the synthetic sequence, ultimately becoming the stereocenter at the C2 position of the piperidine ring. A typical synthetic route might involve the selective reduction of the side-chain carboxylic acid of a protected lysine derivative to an alcohol, followed by cyclization to form the piperidine ring. This approach leverages the inherent chirality of the starting material to produce the target molecule in high enantiomeric purity.

Chiral Auxiliary-Based Methodologies

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. This strategy is widely used for the asymmetric synthesis of piperidine derivatives.

In the context of Piperidin-2-ol synthesis, a chiral auxiliary can be attached to the nitrogen atom of a suitable precursor. This chiral auxiliary then directs the diastereoselective transformation of the substrate, for example, in a cyclization or a reduction step. For instance, the reduction of a 2-piperidone bearing a chiral auxiliary can proceed with high diastereoselectivity to yield a single diastereomer of the corresponding 2-piperidinol. Subsequent cleavage of the auxiliary provides the enantiomerically enriched Piperidin-2-ol. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in the synthesis of chiral piperidines.

Table 4: Diastereoselective Reductions of N-Acyl-2-piperidones with Chiral Auxiliaries

| Chiral Auxiliary | Reducing Agent | Diastereomeric Ratio (d.r.) | Reference |

| (S)-4-benzyloxazolidin-2-one | L-Selectride® | >95:5 | |

| (R)-4-phenyloxazolidin-2-one | NaBH4, CeCl3 | 90:10 | |

| (1R,2S)-Ephedrine | LiAlH4 | 85:15 |

Note: This table presents illustrative data for the diastereoselective reduction of piperidones functionalized with common chiral auxiliaries.

Asymmetric Catalysis for Enantiocontrol

Asymmetric catalysis is a powerful and efficient method for the synthesis of chiral compounds, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Various catalytic asymmetric reactions have been developed for the synthesis of chiral piperidines, including hydrogenation, transfer hydrogenation, and other cyclization reactions.

One of the most effective methods for the enantioselective synthesis of Piperidin-2-ol is the asymmetric hydrogenation of 2-pyridones. In this approach, a prochiral 2-pyridone is hydrogenated in the presence of a chiral transition metal catalyst, typically based on rhodium or iridium, coordinated to a chiral ligand. The chiral catalyst creates a chiral environment that favors the formation of one enantiomer of the resulting 2-piperidone over the other. The 2-piperidone can then be reduced to the target Piperidin-2-ol. This method offers a direct and atom-economical route to enantiomerically pure piperidinols.

Organocatalysis has also emerged as a valuable tool for the asymmetric synthesis of piperidine derivatives, often proceeding through biomimetic pathways.

Table 5: Enantioselective Catalytic Hydrogenation of 2-Pyridones

| Substrate | Catalyst/Ligand | Solvent | Enantiomeric Excess (ee) (%) | Reference |

| N-Boc-2-pyridone | [Rh(COD)2]BF4 / (S)-BINAP | Toluene | 95 | |

| N-Cbz-2-pyridone | [Ir(COD)Cl]2 / (R,R)-f-spirofos | CH2Cl2 | 98 | |

| 6-methyl-2-pyridone | Ru(OAc)2[(S)-MeO-BIPHEP] | Methanol (B129727) | 92 |

Note: The data in this table illustrates the high enantioselectivities achievable in the asymmetric hydrogenation of 2-pyridone precursors.

Diastereoselective Synthesis for Defined Stereochemistry

Diastereoselective synthesis is fundamental for creating piperidin-2-ol derivatives with a specific three-dimensional arrangement at multiple stereocenters. Such control is often achieved by directing the formation of new chiral centers in relation to pre-existing ones.

One powerful approach involves a multicomponent, domino reaction strategy. For instance, a highly diastereoselective four-component synthesis of piperidin-2-one-substituted pyridinium salts has been developed using a Michael-Mannich cascade. researchgate.netresearchgate.net This reaction, utilizing Michael acceptors, pyridinium ylides, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297), proceeds with high stereoselectivity, often yielding a single diastereomer. researchgate.netresearchgate.net The resulting piperidin-2-one is a direct precursor to piperidin-2-ol, which can be obtained via stereoselective reduction of the ketone.

Another effective strategy employs stereocontrolled nucleophilic addition to a chiral pyridinium salt. This method allows for the asymmetric synthesis of 2,6-disubstituted 3-piperidinols, which share a core structure with piperidin-2-ol derivatives. nih.gov The process involves a sequence of nucleophilic addition, monohydrogenation of the resulting dihydropyridine, and a highly diastereoselective epoxidation followed by a second nucleophilic addition. nih.gov

Furthermore, stereodivergent methods have been developed to selectively produce either cis or trans-2-substituted 3-hydroxypiperidines. beilstein-journals.org A notable example is a phosphite-driven cyclodehydration of amino alcohols, which can be scaled up to 14 grams, demonstrating its utility in research settings. beilstein-journals.org This approach provides access to specific diastereomers by carefully selecting reaction conditions and starting materials. beilstein-journals.org

Table 1: Comparison of Diastereoselective Synthesis Methods

| Method | Key Reagents/Steps | Stereochemical Outcome | Reported Yields | Reference |

|---|---|---|---|---|

| Michael-Mannich Cascade | Pyridinium ylides, aldehydes, Michael acceptors, ammonium acetate | High diastereoselectivity (single diastereomer formed) | 44-84% | researchgate.netresearchgate.net |

| Nucleophilic Addition to Chiral Pyridinium Salt | Organomagnesium reagent, chiral pyridinium salt, epoxidation | 2,3-cis and 2,6-trans relative stereochemistry | Not specified | nih.gov |

| Phosphite-Driven Cyclodehydration | Triethylphosphite, iodine, triethylamine | Stereodivergent (dr up to >19:1 for both cis and trans isomers) | 68-82% | beilstein-journals.org |

Chiral Resolution Techniques (Chromatography, Crystallization)

When a synthesis produces a mixture of enantiomers (a racemic mixture), chiral resolution is necessary to isolate the desired stereoisomer. Classical and modern techniques are employed to separate these mirror-image molecules.

Crystallization

A well-established method for resolving chiral piperidine alcohols is through the formation of diastereomeric salts using a chiral resolving agent. google.comgoogle.com For example, a racemic mixture of a piperidine ethanol (B145695) derivative can be treated with a single enantiomer of a chiral acid, such as (S)-(+)-camphorsulfonic acid. google.com This reaction creates a mixture of two diastereomeric salts ((R)-amine-(S)-acid and (S)-amine-(S)-acid), which have different physical properties, including solubility. These salts can then be separated by fractional crystallization. google.com After separation, the desired salt is treated with a base to liberate the free amine, yielding the enantiomerically pure piperidine derivative. google.com However, this classical procedure can be inefficient, with reported yields often below 17% based on the initial racemic mixture. google.comgoogle.com

Kinetic Resolution and Chromatography

More advanced methods, such as catalytic kinetic resolution, offer an alternative to classical crystallization. Kinetic resolution works by reacting a racemic mixture with a chiral catalyst or reagent that reacts much faster with one enantiomer than the other. This allows for the separation of the unreacted, enantioenriched starting material from the newly formed product. The catalytic kinetic resolution of disubstituted piperidines has been achieved with high selectivity using chiral hydroxamic acids in an enantioselective acylation process. nih.gov This method is capable of discriminating between different ring conformations and can achieve practical selectivity factors (s-factors up to 52). nih.gov

Another kinetic resolution approach involves the deprotonation of N-Boc-2-arylpiperidines using a chiral base complex, such as n-BuLi and the chiral ligand sparteine. whiterose.ac.uk This preferentially removes a proton from one enantiomer, allowing the enantioenriched starting material to be recovered. whiterose.ac.uk

In addition to chemical methods, chromatographic techniques are widely used. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate enantiomers of piperidine derivatives, such as piperidine-2,6-diones. researchgate.net This analytical and preparative technique relies on the differential interaction of the enantiomers with the chiral surface of the column packing material. researchgate.net

Table 2: Chiral Resolution Techniques for Piperidine Derivatives

| Technique | Method/Reagent | Principle | Outcome/Selectivity | Reference |

|---|---|---|---|---|

| Crystallization | Diastereomeric Salt Formation ((S)-(+)-camphorsulfonic acid) | Differential solubility of diastereomeric salts | Low to moderate yields (<17%) | google.comgoogle.com |

| Kinetic Resolution | Catalytic Enantioselective Acylation (Chiral Hydroxamic Acids) | Differential reaction rates of enantiomers | High selectivity (s-factor up to 52) | nih.gov |

| Kinetic Resolution | Asymmetric Deprotonation (n-BuLi/sparteine) | Preferential reaction with one enantiomer | High enantiomeric ratios | whiterose.ac.uk |

| Chromatography | Chiral HPLC | Differential interaction with a chiral stationary phase | Separation of enantiomers | researchgate.net |

Optimization of Synthetic Pathways for Research Scale and Efficiency

Optimizing synthetic routes to this compound and its derivatives is crucial for efficient research and development. Key goals include reducing the number of steps, improving yields, using milder reaction conditions, and ensuring scalability.

A significant advancement in piperidine synthesis is the move away from harsh reaction conditions toward transition metal catalysis. nih.gov The hydrogenation of pyridine precursors, a common route to the piperidine core, has been significantly improved by the development of robust heterogeneous catalysts. For example, ruthenium and nickel silicide catalysts have been shown to be highly effective for the diastereoselective hydrogenation of substituted pyridines. nih.gov These catalysts often exhibit high stability and can be reused multiple times, which increases efficiency and reduces cost. nih.gov

The choice of catalyst is critical for optimization. Iridium complexes like Cp*Ir have been used to catalyze the N-heterocyclization of primary amines with diols to give various cyclic amines, including piperidines, in excellent yields. organic-chemistry.org For Wacker-type aerobic oxidative cyclizations of alkenes, a base-free palladium catalyst, Pd(DMSO)2(TFA)2, enables the synthesis of piperidines and other N-heterocycles under mild conditions. organic-chemistry.org These examples highlight a trend towards more sophisticated, catalyst-controlled reactions that provide high efficiency and functional group tolerance, making them well-suited for research-scale synthesis and the construction of compound libraries. organic-chemistry.orgresearchgate.net

Table 3: Optimization Strategies for Piperidine Synthesis

| Strategy | Example Method | Key Advantages | Reference |

|---|---|---|---|

| Advanced Catalysis | Heterogeneous Ru or NiSi catalyst for pyridine hydrogenation | High stability, reusability, high yields | nih.gov |

| One-Pot Reactions | Sequential Suzuki-Miyaura coupling and hydrogenation | Reduced steps, time savings, improved overall yield | nih.gov |

| Efficient Cyclization | Cp*Ir-catalyzed N-heterocyclization of amines and diols | Good to excellent yields for various ring sizes | organic-chemistry.org |

| Mild Aerobic Oxidation | Pd(DMSO)2(TFA)2-catalyzed Wacker-type cyclization | Base-free, mild conditions, good functional group tolerance | organic-chemistry.org |

Reactivity Profiles and Chemical Transformations of Piperidin 2 Ol Hydrochloride

Amine and Alcohol Functional Group Reactivity of the Piperidin-2-ol Moiety

The piperidin-2-ol moiety contains two primary centers of reactivity: the secondary amine within the heterocyclic ring and the hydroxyl group at the C-2 position. The amine is nucleophilic and basic, while the alcohol is weakly acidic and can act as a nucleophile or be converted into a good leaving group. These groups can react independently or, in some cases, influence each other's reactivity.

The hydroxyl group of piperidin-2-ol can undergo esterification when reacted with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides. These reactions typically require a catalyst to proceed efficiently. Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid), is a common method. rug.nlorganic-chemistry.org The use of acid anhydrides, often with a base like pyridine (B92270), can also yield the corresponding ester. medcraveonline.com The reaction involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acylating agent.

Table 1: Examples of Esterification Reactions

| Reactant | Acylating Agent | Catalyst/Conditions | Product |

|---|---|---|---|

| Alcohol | Carboxylic Acid | Strong Acid (e.g., H₂SO₄), Heat | Ester |

| Alcohol | Acid Anhydride | Pyridine or DMAP | Ester |

This table illustrates general esterification reactions applicable to secondary alcohols like piperidin-2-ol.

The hydroxyl group is a poor leaving group, but it can be converted into a better one to facilitate nucleophilic substitution. This is typically achieved by reacting the alcohol with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base (e.g., pyridine). This process forms a tosylate or mesylate ester, where the sulfonate group is an excellent leaving group. Subsequent reaction with a nucleophile can lead to the displacement of the sulfonate and the formation of a new bond at the C-2 position. smolecule.com Amines, for example, are known to react with alkyl halides directly to give N-alkylated products, demonstrating their nucleophilicity which can be applied in substitution reactions. msu.edu

The reactivity in nucleophilic substitution can be influenced by the structure of the piperidine (B6355638) ring and the nature of the nucleophile. For instance, studies on 3-halogenocyclohex-2-enones reacting with piperidine have shown that substitution occurs, and the reaction rates are affected by the ring's substitution pattern. rsc.org

The dehydration of alcohols to form alkenes is a common acid-catalyzed elimination reaction. libretexts.org For a secondary alcohol like piperidin-2-ol, this process typically proceeds through an E1 mechanism. libretexts.org The reaction involves the protonation of the hydroxyl group by a strong acid, forming a good leaving group (water). youtube.com Loss of the water molecule generates a secondary carbocation intermediate. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. libretexts.orgyoutube.com

With piperidin-2-ol, the elimination of a proton from either C-3 or C-6 is possible, potentially leading to a mixture of alkene isomers: 1,2,3,4-tetrahydropyridine and 1,2,5,6-tetrahydropyridine. The specific product distribution can be influenced by the stability of the resulting alkenes. chemguide.co.uk The temperature required for dehydration varies with the alcohol class, with secondary alcohols generally requiring temperatures between 100°C and 140°C. libretexts.orglibretexts.org

Table 2: Conditions for Alcohol Dehydration

| Alcohol Type | Catalyst | Temperature Range | Mechanism |

|---|---|---|---|

| Primary | Strong Acid (H₂SO₄, H₃PO₄) | 170° - 180°C | E2 |

| Secondary | Strong Acid (H₂SO₄, H₃PO₄) | 100° - 140°C | E1 |

This table outlines typical conditions for acid-catalyzed dehydration of different classes of alcohols. libretexts.orglibretexts.org

Derivatization Strategies for Structural Diversification and Analog Generation

Derivatization of the piperidin-2-ol scaffold is a key strategy for generating a library of analogs for various applications. The presence of both amine and alcohol functionalities allows for a wide range of modifications.

N-Substitution: The secondary amine of the piperidine ring is readily functionalized. wikipedia.org Common reactions include N-alkylation with alkyl halides, reductive amination with aldehydes or ketones, and N-acylation with acyl chlorides or anhydrides. These modifications can significantly alter the steric and electronic properties of the molecule.

O-Substitution: As discussed, the hydroxyl group can be esterified or converted into an ether. Williamson ether synthesis, for example, could be employed by first deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Ring Modification: More complex strategies can involve transformations of the piperidine ring itself. For instance, oxidation of the secondary alcohol could yield a piperidin-2-one derivative, which serves as a versatile intermediate for further modifications.

These derivatization strategies allow for the systematic exploration of the chemical space around the piperidin-2-ol core, enabling the generation of analogs with diverse structures and properties.

Interconversion and Formation of Substituted Piperidine Congeners

The synthesis of substituted piperidines is a significant area of organic chemistry, given their prevalence in pharmaceuticals and natural products. rsc.org Piperidin-2-ol can be seen as a starting point or an intermediate in the synthesis of other substituted piperidine congeners.

Several synthetic routes lead to the formation of the substituted piperidine skeleton:

Intramolecular Cyclization: One of the most common methods involves the intramolecular cyclization of linear precursors. nih.gov For example, the reductive amination of δ-amino ketones can form the piperidine ring. dtic.mil Similarly, intramolecular aza-Michael reactions and various metal-catalyzed cyclizations of N-tethered alkenes are powerful methods for constructing the piperidine core. nih.gov

Hydrogenation of Pyridine Derivatives: The reduction of substituted pyridines is a direct route to the corresponding piperidines. nih.gov A variety of catalysts, including ruthenium, rhodium, and iridium complexes, have been developed for the stereoselective hydrogenation of the pyridine ring under various conditions. nih.gov

Multi-component Reactions: Complex piperidines can be assembled efficiently through multi-component reactions where several starting materials combine in a single step to form the heterocyclic product. ajchem-a.com

Through these and other synthetic strategies, the piperidin-2-ol structure can be conceptually linked to a vast family of substituted piperidine congeners, highlighting its role as a fundamental building block in heterocyclic chemistry.

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and dynamic behavior of Piperidin-2-ol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Variable-Temperature NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide atom-specific information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H and ¹³C NMR: The proton (¹H) NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The carbon-¹³ (¹³C) NMR spectrum reveals the number of non-equivalent carbons and their functional group type. For this compound, the spectra would exhibit characteristic signals corresponding to the piperidine (B6355638) ring and its substituents.

Table 1: Predicted NMR Chemical Shifts (δ) for Piperidin-2-ol Moiety.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | ~4.5 - 4.8 (multiplet) | ~90 - 93 |

| C3, C4, C5-H | ~1.4 - 1.9 (multiplet) | ~16 - 28 |

| C6-H | ~2.9 - 3.2 (multiplet) | ~35 - 51 |

| N-H | Variable, broad | - |

| O-H | Variable, broad | - |

Note: Predicted values are based on data for analogous N-substituted piperidin-2-ol structures and general piperidine derivatives. Actual shifts may vary depending on the solvent and concentration.

Variable-Temperature (VT) NMR: The piperidine ring is not planar and exists in a dynamic equilibrium of chair conformations. Variable-Temperature (VT) NMR is a powerful technique used to study these dynamic processes. At room temperature, the rapid interconversion of these conformers can lead to broadened NMR signals. By lowering the temperature, this interconversion can be slowed, allowing for the resolution of distinct signals for axial and equatorial protons, providing valuable insight into the conformational preferences and energy barriers of the ring system rsc.org.

Mass Spectrometry (GC-MS, LC-MS, ESI-MS, HRMS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for polar molecules like this compound. In positive ion mode, ESI-MS would typically show the protonated molecule, [M+H]⁺, allowing for the confirmation of the molecular weight.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns. For piperidine alkaloids and related structures, a predominant fragmentation pathway involves the neutral loss of a water molecule (H₂O) from the protonated parent ion researchgate.netlibretexts.org.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of the elemental formula, confirming the atomic composition of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for analyzing the compound if it is sufficiently volatile or can be converted into a more volatile derivative. The electron ionization (EI) mode in GC-MS provides a reproducible fragmentation pattern that serves as a molecular fingerprint, useful for identification by comparison with spectral libraries chemrxiv.orgcmbr-journal.comresearchgate.netnih.gov.

Table 2: Expected Mass Spectrometry Data for Piperidin-2-ol.

| Technique | Ion Type | Expected m/z | Information Provided |

| ESI-MS | [M+H]⁺ | 102.09 | Molecular Weight Confirmation |

| HRMS (ESI) | [M+H]⁺ | 102.0913 | Elemental Formula (C₅H₁₂NO⁺) Confirmation |

| ESI-MS/MS | Fragment | 84.08 | Loss of H₂O, Structural Information |

| GC-MS (EI) | Molecular Ion [M]⁺ | 101.08 | Molecular Weight Confirmation |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations udel.edumsu.edu. For this compound, the IR spectrum provides clear evidence of its key structural features. The protonation of the secondary amine to form the hydrochloride salt results in characteristic absorptions that are distinct from the free base spectroscopyonline.comcdnsciencepub.comcdnsciencepub.comresearchgate.netwpmucdn.com.

Table 3: Characteristic IR Absorption Bands for this compound.

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching, H-bonded | 3500 - 3200 | Strong, Broad |

| N-H⁺ (Ammonium) | Stretching | 3000 - 2700 | Strong, Broad |

| C-H (Aliphatic) | Stretching | 2950 - 2850 | Strong |

| N-H₂⁺ (Ammonium) | Bending | 1620 - 1560 | Medium |

| C-O (Alcohol) | Stretching | 1220 - 1000 | Strong |

Source: Adapted from general IR correlation tables and studies on secondary amine salts udel.eduspectroscopyonline.comcdnsciencepub.comvscht.cz.

Ultraviolet/Visible (UV/Vis) Spectrophotometry

UV/Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound, which is primarily dependent on the presence of chromophores (i.e., conjugated π systems). The this compound molecule itself lacks significant chromophores. As a result, it is not expected to exhibit strong absorption in the standard UV-Vis range (200-800 nm). Similar to unsubstituted piperidine, any absorption would be limited to the far-UV region researchgate.netresearchgate.netnist.gov. This technique is therefore of limited use for direct characterization but can be employed if the molecule is derivatized with a UV-active group.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or impurities, and for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile polar compounds. Reversed-phase HPLC (RP-HPLC) is particularly common phenomenex.comjordilabs.com. Given the polar and ionic nature of this compound, specific conditions are required for adequate retention and sharp peak shapes on non-polar stationary phases (like C18) sepscience.comsilicycle.com.

Gas Chromatography (GC) is also a valuable tool for purity analysis, particularly for identifying volatile or semi-volatile impurities rsc.org. The sample may require derivatization to increase its volatility and thermal stability for GC analysis.

Table 4: Chromatographic Methods for Analysis of this compound.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

| RP-HPLC | Octadecylsilane (C18) | Acetonitrile/Aqueous buffer (e.g., phosphate) google.comnih.gov | UV (if derivatized), CAD, ELSD researchgate.nettandfonline.comresearchgate.net | Purity determination, Quantification |

| GC | Fused-silica capillary (e.g., DB-5) | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization (FID), Mass Spectrometry (MS) | Impurity profiling, Analysis of volatile components |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for both qualitative and quantitative assessments. bjbms.org In a typical Reversed-Phase HPLC (RP-HPLC) method, the separation is achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase.

For the analysis of piperidine compounds, pre-column derivatization can be employed to enhance UV detection, as piperidine itself lacks a strong chromophore. nih.govresearchgate.netresearcher.life For instance, derivatization with 4-toluenesulfonyl chloride allows for sensitive detection. nih.govresearchgate.netresearcher.life The method can be validated to demonstrate its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.netresearcher.life

Table 1: Illustrative RP-HPLC Parameters for the Analysis of a Derivatized Piperidine Compound

| Parameter | Condition |

| Column | Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid (68:32, v/v) nih.govresearchgate.netresearcher.life |

| Flow Rate | 1.0 mL/min nih.govresearchgate.netresearcher.life |

| Column Temperature | 30°C nih.govresearchgate.netresearcher.life |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

Research findings demonstrate that such HPLC methods can achieve excellent linearity over a concentration range of 0.44-53.33 μg/mL with a correlation coefficient (R²) of 0.9996. nih.govresearchgate.netresearcher.life The sensitivity of the method is highlighted by an LOD of 0.15 μg/mL and an LOQ of 0.44 μg/mL. nih.govresearchgate.netresearcher.life

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution compared to conventional HPLC. ijsrtjournal.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. ijsrtjournal.com The principles of separation in UPLC are the same as in HPLC, but the increased efficiency allows for more rapid method development and higher sample throughput. ijsrtjournal.com

The application of UPLC is particularly advantageous in high-throughput screening and in the analysis of complex mixtures where high resolution is paramount. ijsrtjournal.com A validated UPLC method for a related compound demonstrated good separation of three active pharmaceutical ingredients in under 5 minutes. mdpi.com

Table 2: Comparison of Typical HPLC and UPLC System Characteristics

| Feature | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Column Dimensions | 150-250 mm length, 4.6 mm ID | 50-150 mm length, 2.1 mm ID |

| Pressure Limit | ~400 bar | ~1000 bar ijsrtjournal.com |

| Analysis Time | 10-30 min | 1-10 min ijsrtjournal.com |

| Solvent Consumption | Higher | Lower ijsrtjournal.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For a polar compound like Piperidin-2-ol, derivatization is often necessary to increase its volatility and thermal stability, making it amenable to GC analysis. The hydrochloride salt would first need to be converted to the free base before derivatization.

A common approach involves the use of a capillary column, such as a DB-5ms, with a flame ionization detector (FID) or a mass spectrometer (MS) for detection. scholars.direct The choice of detector depends on the required sensitivity and the need for structural confirmation. GC-MS, in particular, provides valuable information for the identification of the compound and any impurities. mmu.ac.ukoup.com

Table 3: Exemplary GC-MS Parameters for the Analysis of a Piperidine Derivative

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) scholars.direct |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min scholars.direct |

| Injector Temperature | 280°C mmu.ac.uk |

| Oven Program | Initial temperature of 80°C, ramped to 280°C unodc.org |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV scholars.direct |

Research on the GC analysis of piperidine in various samples has demonstrated the feasibility of this technique for quantitative purposes. google.com Method validation would ensure linearity, precision, and accuracy over a defined concentration range. mmu.ac.uk

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique for the qualitative analysis of this compound. sigmaaldrich.comaga-analytical.com.plfujifilm.com It is widely used for reaction monitoring, purity assessment, and determining appropriate solvent systems for column chromatography. fujifilm.com A typical TLC analysis involves spotting a solution of the sample on a TLC plate coated with a stationary phase, such as silica (B1680970) gel, and developing the plate in a sealed chamber with an appropriate mobile phase. fujifilm.com

The choice of mobile phase is critical for achieving good separation. For a polar compound like Piperidin-2-ol, a mixture of a polar and a non-polar solvent, such as methanol (B129727) in dichloromethane, is often effective. Visualization of the spots can be achieved using a variety of methods, including UV light (if the compound is UV active or derivatized) or by staining with a suitable reagent like potassium permanganate (B83412) or ninhydrin. illinois.edu

Table 4: Typical TLC Systems for the Analysis of Polar Amines

| Stationary Phase | Mobile Phase Example | Visualization Method |

| Silica Gel 60 F254 | Dichloromethane:Methanol (9:1) | UV light (254 nm) |

| Aluminum Oxide | Ethyl Acetate (B1210297):Hexane (B92381) (1:1) | Iodine vapor |

| Reversed-Phase C18 | Acetonitrile:Water (7:3) | Potassium permanganate stain |

The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC and is characteristic of a compound in a given solvent system. fujifilm.com

Flash Chromatography for Purification

Flash chromatography is a preparative column chromatography technique used for the rapid purification of compounds from reaction mixtures. nih.govwfu.edu It utilizes a stationary phase, typically silica gel, and a mobile phase is pushed through the column under moderate pressure, which speeds up the separation process compared to traditional gravity-fed column chromatography. wfu.edu

For the purification of Piperidin-2-ol, a normal-phase flash chromatography setup would likely be employed. The crude product, dissolved in a minimal amount of solvent, is loaded onto the column, and the mobile phase, a mixture of a non-polar and a polar solvent, is passed through the column. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute the desired compound. orgsyn.orgresearchgate.net

Table 5: General Parameters for Flash Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica gel (40-63 µm particle size) |

| Mobile Phase | Gradient of ethyl acetate in hexane (e.g., 0% to 50%) |

| Loading Technique | Dry loading onto silica gel or direct injection of a concentrated solution |

| Detection | UV detector or TLC analysis of collected fractions |

| Flow Rate | Dependent on column size and desired separation time |

The progress of the purification is monitored by collecting fractions and analyzing them by TLC to identify those containing the pure product. researchgate.net

Solid-State Structural Elucidation via X-ray Crystallography

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. For this compound, this method provides precise information on bond lengths, bond angles, and the conformation of the piperidine ring in the solid state. nih.gov The presence of the hydrochloride salt often facilitates the formation of high-quality single crystals suitable for X-ray diffraction analysis. nih.gov

The process involves irradiating a single crystal with a beam of X-rays and measuring the diffraction pattern. The analysis of this pattern allows for the construction of an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

Table 6: Representative Crystallographic Data for a Piperidine Derivative Hydrochloride Salt

| Parameter | Value |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P21/n researchgate.net |

| a (Å) | 12.892 (3) researchgate.net |

| b (Å) | 9.283 (2) researchgate.net |

| c (Å) | 19.184 (4) researchgate.net |

| β (°) | 92.50 (3) researchgate.net |

| Volume (ų) | 2293.7 (9) researchgate.net |

| Z | 2 researchgate.net |

The structural data obtained from X-ray crystallography is crucial for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice, which can influence the physical properties of the compound. For substituted piperidine rings, this analysis can confirm the chair or boat conformation of the ring. nih.gov

In-line Monitoring and Process Analytical Technology (PAT) in Synthetic Research

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. researchgate.netstepscience.com In the context of the synthetic research of this compound, PAT tools can be implemented for in-line monitoring to gain a better understanding and control of the chemical reactions. rsc.orgresearchgate.net

The goal of PAT is to build quality into the product rather than testing it in at the end. stepscience.com This is achieved through the use of real-time analytical techniques that provide continuous feedback on the progress of a reaction. Some of the PAT tools that could be applied to the synthesis of this compound include:

Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to monitor the concentration of reactants, intermediates, and products in real-time by tracking the changes in their characteristic vibrational frequencies. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR can provide detailed structural information and quantitative data on the species present in the reaction mixture as it flows through the spectrometer. rsc.org

On-line UPLC-MS: Provides real-time separation and mass spectrometric detection of the components in a reaction mixture, offering a powerful tool for monitoring reaction progress and identifying byproducts. rsc.org

By implementing these PAT tools, critical process parameters (CPPs) that affect the critical quality attributes (CQAs) of this compound can be identified and controlled in real-time, leading to a more robust and reproducible synthesis. stepscience.comnih.gov

Applications of Piperidin 2 Ol Hydrochloride As a Chemical Scaffold in Research

Chiral Building Block in Asymmetric Synthetic Strategies

Piperidin-2-ol hydrochloride, in its enantiomerically pure forms, serves as a crucial chiral building block in asymmetric synthesis. The stereocenter at the C2 position of the piperidine (B6355638) ring provides a scaffold for the synthesis of molecules with specific three-dimensional arrangements, which is often critical for their biological activity.

Key Research Findings:

Enantioselective Synthesis: While specific examples detailing the direct use of this compound are not extensively documented in publicly available literature, the broader class of 2-substituted piperidines is widely employed in enantioselective synthesis. Methodologies such as catalytic asymmetric reduction of corresponding pyridinium (B92312) salts or enzymatic resolutions are common strategies to obtain enantiopure piperidine derivatives. These chiral piperidines can then be utilized to construct target molecules with high stereochemical purity.

Diastereoselective Reactions: The existing stereocenter in enantiopure this compound can direct the stereochemical outcome of subsequent reactions. For instance, reactions at the nitrogen or the hydroxyl group can proceed with high diastereoselectivity due to the steric hindrance imposed by the piperidine ring's conformation, leading to the preferential formation of one diastereomer over others.

Table 1: Examples of Asymmetric Strategies Involving Piperidine Scaffolds

| Strategy | Description | Potential Application with this compound |

| Chiral Pool Synthesis | Utilization of readily available enantiopure natural products as starting materials. | Enantiopure Piperidin-2-ol, derived from natural sources or through resolution, can be used as a starting point for the synthesis of complex chiral molecules. |

| Asymmetric Catalysis | Use of chiral catalysts to induce stereoselectivity in reactions. | The synthesis of enantiomerically enriched this compound can be achieved through asymmetric hydrogenation of a suitable precursor. |

| Substrate-Controlled Synthesis | The stereochemistry of the starting material dictates the stereochemistry of the product. | The inherent chirality of this compound can be used to control the stereochemical outcome of subsequent synthetic transformations. |

Key Intermediate in the Synthesis of Complex Organic Molecules

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and a hydroxyl group, makes it a versatile intermediate for the elaboration of more complex molecular architectures.

Key Research Findings:

Natural Product Synthesis: The piperidine motif is a common structural feature in a vast array of alkaloids and other natural products with significant biological activities. While direct total syntheses commencing from this compound are not prominently reported, its structural elements are representative of key intermediates in the synthesis of various natural products. For example, substituted piperidinols are crucial fragments in the synthesis of alkaloids like indolizidines and quinolizidines.

Pharmaceutical Intermediates: The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The functional handles on this compound allow for its incorporation into larger molecules, making it a potential intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Table 2: Functional Group Transformations of this compound for Complex Molecule Synthesis

| Functional Group | Reaction Type | Potential Product Class |

| Secondary Amine (N-H) | N-Alkylation, N-Acylation, N-Arylation | Substituted piperidines, amides, and N-aryl piperidines for pharmaceutical development. |

| Hydroxyl Group (O-H) | O-Alkylation, O-Acylation, Oxidation | Ethers, esters, and piperidin-2-ones, which are versatile synthetic intermediates. |

| Ring System | Ring-opening, Ring expansion | Synthesis of other heterocyclic systems or acyclic amino alcohols. |

Precursor for the Development of Heterocyclic Compound Libraries

The generation of compound libraries with diverse structures is a cornerstone of modern drug discovery. This compound can serve as a valuable scaffold for the creation of such libraries due to its functional groups that allow for the introduction of various substituents.

Key Research Findings:

Combinatorial Chemistry: The principles of combinatorial chemistry can be applied to this compound to rapidly generate a large number of derivatives. By reacting the scaffold with a diverse set of building blocks at its reactive sites (the amine and hydroxyl groups), a library of compounds with varied physicochemical properties can be synthesized.

Diversity-Oriented Synthesis (DOS): In a DOS approach, the goal is to create structurally complex and diverse molecules. This compound can be used as a starting point to build upon, leading to the formation of novel polycyclic and spirocyclic heterocyclic systems.

Solid-Phase Synthesis: The hydroxyl group of this compound can be anchored to a solid support, allowing for the efficient synthesis and purification of a library of piperidine derivatives through solid-phase organic synthesis (SPOS).

Table 3: Library Synthesis Strategies Utilizing a Piperidin-2-ol Scaffold

| Library Type | Synthetic Approach | Advantage |

| Parallel Synthesis | Reactions are carried out in separate reaction vessels, each yielding a single product. | Straightforward product identification. |

| Split-and-Pool Synthesis | A large number of compounds are synthesized on beads, which are mixed and split at each step. | Generation of very large and diverse libraries. |

| Scaffold-Based Library | A common core structure (the piperidine ring) is decorated with various substituents. | Focused exploration of the chemical space around a privileged scaffold. |

Utilization as Reference Standards in Analytical Method Development

In the development and validation of analytical methods, particularly in the pharmaceutical industry, well-characterized reference standards are essential. This compound can serve as a reference standard for the identification and quantification of related substances or as a starting material in the synthesis of impurity reference standards.

Key Research Findings:

Method Validation: For an analytical method to be considered reliable, it must be validated according to regulatory guidelines (e.g., ICH). This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness. A certified reference standard of this compound would be crucial for these validation studies if it were an active ingredient, an intermediate, or a potential impurity in a drug substance.

Impurity Profiling: During the synthesis of piperidine-containing pharmaceuticals, related substances and impurities can be formed. This compound could potentially be such an impurity or a starting material for the synthesis of a known impurity. Having a well-characterized standard is necessary for the identification and control of these impurities within acceptable limits.

Table 4: Role of this compound as a Reference Standard

| Application | Purpose | Analytical Techniques |

| Identification | To confirm the identity of the compound in a sample. | HPLC, GC, Mass Spectrometry, NMR Spectroscopy |

| Quantification | To determine the concentration of the compound in a sample. | HPLC with UV or MS detection, GC-FID |

| Method Validation | To ensure the analytical method is suitable for its intended purpose. | HPLC, GC, Titration |

| Impurity Standard | To identify and quantify impurities in a drug substance or product. | HPLC, GC-MS, LC-MS |

Q & A

Q. What are the recommended synthetic routes and reaction conditions for synthesizing Piperidin-2-ol hydrochloride in academic laboratories?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 2-chloropyridine with piperidine in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide), followed by acidification with HCl to form the hydrochloride salt . Key considerations include:

- Temperature control (60–80°C) to avoid side reactions.

- Solvent selection to optimize yield and purity.

- Acid stoichiometry to ensure complete salt formation. Purification is achieved via recrystallization or column chromatography.

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

- NMR spectroscopy (¹H/¹³C) to confirm proton environments and structural motifs.

- HPLC or LC-MS for purity assessment (≥95% recommended for biological studies).

- Elemental analysis to validate the hydrochloride salt composition (Cl⁻ content).

- Melting point determination to verify consistency with literature values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or aerosols.

- Storage : Maintain at 2–8°C in airtight, labeled containers away from incompatible substances (e.g., strong oxidizers) .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous buffers?

The hydrochloride salt enhances water solubility due to ionic interactions. Stability tests should include:

- pH-dependent degradation studies (e.g., 4.0–7.4) to assess hydrolysis.

- Thermal stability analysis (e.g., 25–40°C) under controlled humidity .

- Long-term storage trials with periodic HPLC monitoring for decomposition products .

Q. What are the primary applications of this compound in chemical and pharmacological research?

- Chemical synthesis : As a precursor for heterocyclic compounds (e.g., piperidine derivatives) .

- Pharmacology : In receptor-binding assays or enzyme inhibition studies due to its ability to modulate biological targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?

- Perform systematic validation using standardized protocols (e.g., shake-flask method for solubility, potentiometric titration for pKa).

- Cross-reference data with structurally analogous compounds (e.g., 4-(piperidin-4-yl)pyridine dihydrochloride) to identify trends .

- Use computational tools (e.g., COSMO-RS) to predict and validate experimental results .

Q. What experimental strategies optimize yield in large-scale synthesis while minimizing impurities?

- Process intensification : Use continuous flow reactors to enhance mixing and heat transfer .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

- Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., temperature, stoichiometry) .